

A Comprehensive Technical Guide to cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cis-ent-Tadalafil-d3	
Cat. No.:	B15145304	Get Quote

This technical guide provides an in-depth overview of **cis-ent-Tadalafil-d3**, a deuterated isotopologue of an enantiomer of Tadalafil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Compound Properties

cis-ent-Tadalafil-d3 is the deuterium-labeled form of cis-ent-Tadalafil.[1] The "ent-" prefix indicates it is the enantiomer of the active Tadalafil, and "-d3" signifies the presence of three deuterium atoms. The stereochemistry of Tadalafil is crucial for its biological activity, with the active isomer being the (6R, 12aR) enantiomer.[2][3] The "cis" designation for the enantiomer distinguishes it from the "trans" configuration of the active substance. While some sources describe ent-Tadalafil as the (6S, 12aS) enantiomer, cis-ent-Tadalafil-d3 has been specified with a (6S, 12aR) configuration.[4][5]

Below is a summary of the key quantitative data for **cis-ent-Tadalafil-d3** and its related compounds.



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
cis-ent-Tadalafil-d3	C22H16D3N3O4	392.42	1329799-70-3[5][6]
Tadalafil-d3	C22H16D3N3O4	392.42	960226-55-5[7][8][9]
Tadalafil	C22H19N3O4	389.41	171596-29-5[3][4]
cis-Tadalafil	C22H19N3O4	389.4	171596-27-3[10]

Experimental Protocols

While specific experimental protocols for **cis-ent-Tadalafil-d3** are not widely published, methodologies for the synthesis, characterization, and analysis of Tadalafil and its analogs are well-established and can be adapted.

2.1. Synthesis and Characterization

The synthesis of Tadalafil and its related substances, including its enantiomers, has been documented through various schemes.[11][12][13] A radical synthesis approach for ent-Tadalafil has also been reported.[14] The general process often involves a Pictet-Spengler reaction as a key step.[13][15]

Characterization of the synthesized compounds typically involves standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To determine purity.[8]
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of deuterium labeling.

2.2. In Vitro Studies

In vitro assays are crucial for determining the biological activity of Tadalafil analogs. A key assay is the measurement of the inhibition of phosphodiesterase type 5 (PDE5).



- PDE5 Inhibition Assay: The inhibitory activity against PDE5 can be determined using cell-free assays. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter. For Tadalafil, the IC50 is approximately 1.8 nM.
 [16]
- Cell-Based Assays: Human hepatocytes can be used to study the effect of the compound on protein expression, such as CYP3A.[16]

2.3. In Vivo Studies

Animal models are used to evaluate the pharmacokinetics and efficacy of Tadalafil and its analogs.

- Pharmacokinetic Studies: These studies involve administering the compound to animals
 (e.g., rats) and measuring its concentration in blood plasma over time to determine
 parameters like absorption, distribution, metabolism, and excretion.[17] Deuterated
 compounds like cis-ent-Tadalafil-d3 are often used as internal standards in such studies.
- Efficacy Studies: In animal models of erectile dysfunction, the effect of the compound on penile oxygenation and muscle/fiber ratio can be assessed.[16] For other indications like pulmonary arterial hypertension, changes in cerebral vascular density can be measured.[16]

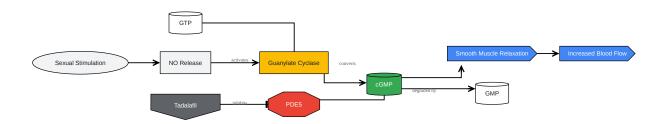
Signaling Pathways

Tadalafil primarily exerts its effects through the inhibition of PDE5, which modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][18][19] Additionally, the STAT3/PKG-I signaling pathway has been implicated in the protective effects of Tadalafil. [20]

3.1. NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil increases the concentration of cGMP, thereby enhancing and prolonging the pro-erectile signal. [3][18][19]





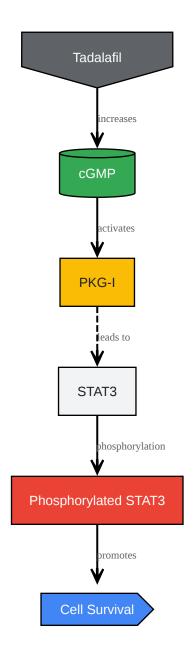
Click to download full resolution via product page

Figure 1: Tadalafil's mechanism of action via the NO/cGMP pathway.

3.2. STAT3/PKG-I Signaling Pathway

Tadalafil has been shown to protect stem cells from hypoxia/reoxygenation injury through the STAT3/PKG-I signaling pathway. This protective effect is mediated by the activation of protein kinase G (PKG-I) and the phosphorylation of STAT3, which contributes to cell survival.[20]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. cis-Tadalafil-d3 (cis-IC-351-d3) | Isotope-Labeled Compounds | 1329799-70-3 | Invivochem [invivochem.com]
- 2. Tadalafil | C22H19N3O4 | CID 110635 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tadalafil Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. cis-ent-Tadalafil-d3 | TRC-T004532-10MG | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]
- 9. Tadalafil D3 Daicel Pharma Standards [daicelpharmastandards.com]
- 10. cis-Tadalafil synthesis chemicalbook [chemicalbook.com]
- 11. ACG Publications Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor [acgpubs.org]
- 12. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2012143801A1 Manufacturing process for tadalafil from racemic or l-tryptophan -Google Patents [patents.google.com]
- 16. selleckchem.com [selleckchem.com]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 20. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to cis-ent-Tadalafild3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145304#molecular-weight-and-formula-of-cis-ent-tadalafil-d3]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com